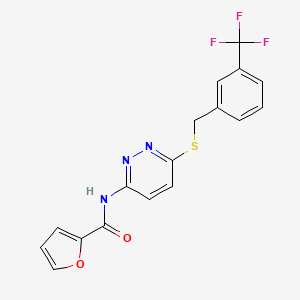

N-(tetrahydro-2H-pyran-3-yl)thiophene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

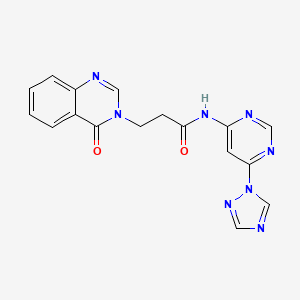

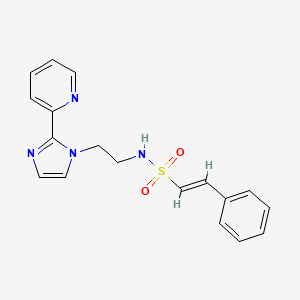

“N-(tetrahydro-2H-pyran-3-yl)thiophene-3-carboxamide” is a compound that contains a tetrahydropyran ring and a thiophene ring . Tetrahydropyran is an organic compound consisting of a saturated six-membered ring containing five carbon atoms and one oxygen atom . Thiophene is a five-membered ring made up of one sulfur as heteroatom .

Synthesis Analysis

Tetrahydropyran derivatives can be synthesized from the reaction of alcohols and 3,4-dihydropyran . Thiophene derivatives can be synthesized by heterocyclization of various substrates . A stereoselective, scalable, and metal-free ring-expansion of monocyclopropanated pyrroles and furans has been developed, leading to value-added highly functionalized tetrahydropyridine and dihydro-2H-pyran derivatives .

Molecular Structure Analysis

The tetrahydropyran ring system, i.e., five carbon atoms and an oxygen, is the core of pyranose sugars, such as glucose . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom .

Chemical Reactions Analysis

Tetrahydropyranyl ethers derived from the reaction of alcohols and 3,4-dihydropyran are commonly used in organic synthesis . These ethers are resilient to a variety of reactions. The alcohol can later be restored by acid-catalyzed hydrolysis .

Physical And Chemical Properties Analysis

Tetrahydropyran is a colourless volatile liquid . Its chemical formula is C5H10O and it has a molar mass of 86.134 g·mol −1 . It has a density of 0.880 g/cm 3 .

Scientific Research Applications

Heterocyclic Synthesis and Drug Development

- Research has shown the synthesis and application of thiophene derivatives in heterocyclic synthesis, leading to the production of compounds with potential pharmaceutical applications. For instance, thiophenylhydrazonoacetates have been synthesized for the development of various nitrogen-containing heterocycles, suggesting a methodology that could be applicable for synthesizing derivatives of N-(tetrahydro-2H-pyran-3-yl)thiophene-3-carboxamide (Mohareb et al., 2004).

Antimicrobial Activity

- Certain thiophene derivatives have been synthesized and tested for their antimicrobial activity, indicating the potential for this compound analogs to serve as templates for developing new antimicrobial agents (Sowmya et al., 2018).

Material Science Applications

- In the field of material science, thiophene-based compounds have been utilized for their photovoltaic properties, highlighting their potential use in the development of solar cell materials. Carboxamide and carbamate substituted π-conjugated polymers show how functional groups impact the photovoltaic properties of materials, suggesting applications for this compound in this domain (Yang et al., 2023).

Safety and Hazards

Mechanism of Action

Target of Action

N-(Oxan-3-yl)thiophene-3-carboxamide, also known as N-(tetrahydro-2H-pyran-3-yl)thiophene-3-carboxamide, is a complex compound with potential biological activity Similar thiophene carboxamide derivatives have been associated with various biological activities, suggesting that they could interact with multiple targets .

Mode of Action

It’s worth noting that similar thiophene carboxamide analogs have shown potent antitumor activity through the inhibition of mitochondrial complex i . This suggests that N-(Oxan-3-yl)thiophene-3-carboxamide might interact with its targets in a similar manner, leading to changes in cellular processes .

Biochemical Pathways

This includes energy production, reactive oxygen species generation, and apoptosis

Result of Action

Similar compounds have shown potent antitumor activity, suggesting that this compound might also exhibit cytotoxic effects against cancer cells .

properties

IUPAC Name |

N-(oxan-3-yl)thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2S/c12-10(8-3-5-14-7-8)11-9-2-1-4-13-6-9/h3,5,7,9H,1-2,4,6H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKRANOXOGFBMAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)NC(=O)C2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2,5-Dihydroxypyrrol-1-yl) 2-[bis[2-[tert-butyl(dimethyl)silyl]oxyethyl]amino]acetate](/img/structure/B2438221.png)

![6-(2-(4-chlorophenyl)-2-oxoethyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2438223.png)

![N-[4-(1-pyrrolidinyl)phenyl]pentanamide](/img/structure/B2438227.png)

amine](/img/structure/B2438228.png)

![Ethyl 3-[(2-methoxy-5-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2438234.png)

![6-fluoro-N-[4-(4-methanesulfonamidophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2438235.png)